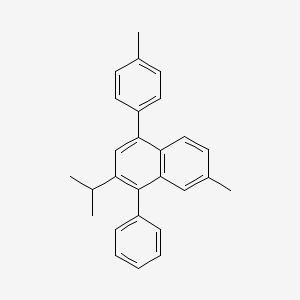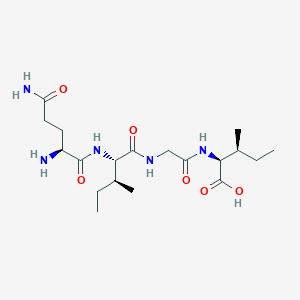
(6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one: is a chemical compound that belongs to the class of morpholinones It is characterized by a morpholine ring substituted with a methyl group at the 4-position and a nitrophenyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.
Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the morpholine ring via alkylation using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced at the 6-position through a nucleophilic aromatic substitution reaction. This involves the reaction of the morpholine derivative with 4-nitrochlorobenzene in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or other reducing agents.
Substitution: Sodium hydride, potassium carbonate, or other bases in suitable solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted morpholinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activities or receptor interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific derivative or analog of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6R)-4-Methyl-6-phenylmorpholin-3-one: Similar structure but lacks the nitro group, which may result in different reactivity and applications.
(6R)-4-Methyl-6-(4-aminophenyl)morpholin-3-one: The amino derivative of the compound, which can have different biological activities and chemical properties.
Uniqueness
(6R)-4-Methyl-6-(4-nitrophenyl)morpholin-3-one is unique due to the presence of both the nitrophenyl and methyl groups, which confer specific chemical reactivity and potential applications. The nitro group, in particular, can undergo various transformations, making the compound versatile for synthetic modifications and functionalization.
Eigenschaften
CAS-Nummer |
920802-05-7 |
|---|---|
Molekularformel |
C11H12N2O4 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
(6R)-4-methyl-6-(4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C11H12N2O4/c1-12-6-10(17-7-11(12)14)8-2-4-9(5-3-8)13(15)16/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
YLHAPEAUFXSDNX-JTQLQIEISA-N |
Isomerische SMILES |
CN1C[C@H](OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CN1CC(OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Cyclopentyloxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171261.png)

![Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate](/img/structure/B15171279.png)
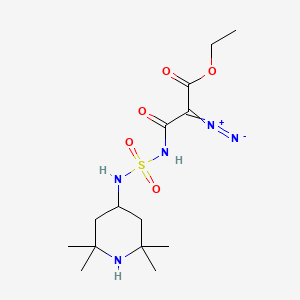
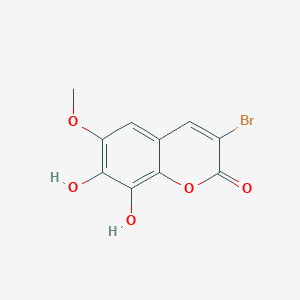
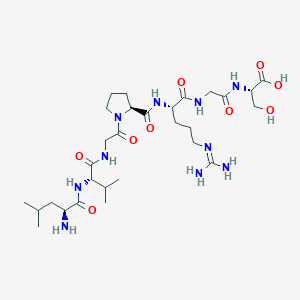

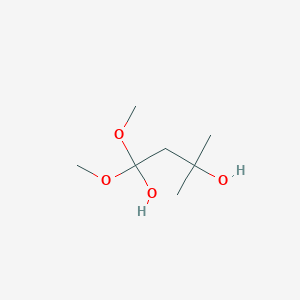
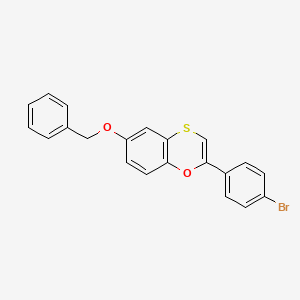
![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B15171323.png)
